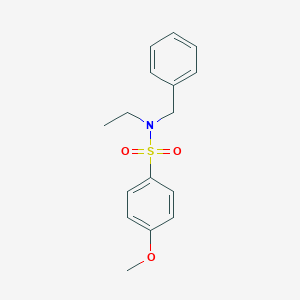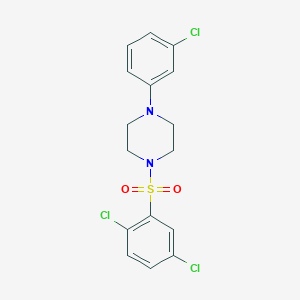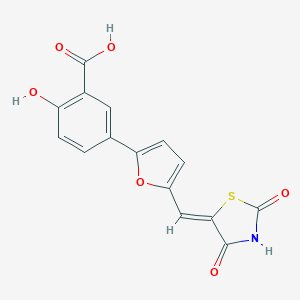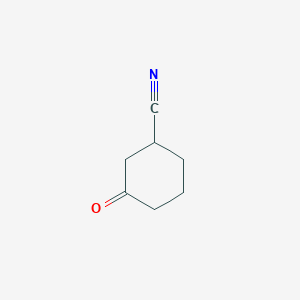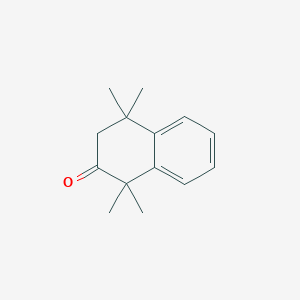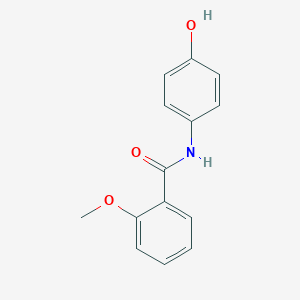![molecular formula C20H15NO3 B186215 Benzoic acid, 2-[(diphenylamino)carbonyl]- CAS No. 67699-32-5](/img/structure/B186215.png)
Benzoic acid, 2-[(diphenylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(diphenylamino)carbonyl]-, also known as Diphenylcarbamoyl benzoic acid (DCBA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
The mechanism of action of DCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, DCBA has been shown to induce apoptosis and inhibit cell proliferation. In viruses, DCBA has been shown to inhibit viral replication by interfering with viral enzymes. In fungi, DCBA has been shown to inhibit cell wall synthesis and disrupt fungal metabolism. The precise mechanisms of action of DCBA in these different contexts are still being investigated.
Biochemical And Physiological Effects
DCBA has been shown to have a range of biochemical and physiological effects. In cancer cells, DCBA has been shown to induce DNA damage, activate caspases, and inhibit angiogenesis. In viruses, DCBA has been shown to inhibit viral replication and reduce viral load. In fungi, DCBA has been shown to disrupt cell wall synthesis and inhibit fungal growth. The specific biochemical and physiological effects of DCBA can vary depending on the context and concentration of the compound.
Advantages And Limitations For Lab Experiments
DCBA has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, DCBA also has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations. Careful optimization of experimental conditions and proper handling of DCBA are necessary to ensure accurate and safe results.
Future Directions
There are several future directions for research on DCBA. In medicine, further investigation of the antitumor and antiviral properties of DCBA could lead to the development of new cancer treatments and antiviral drugs. In agriculture, research on the herbicidal and fungicidal properties of DCBA could lead to the development of more effective and environmentally friendly pesticides. In industry, research on the use of DCBA as a dye intermediate and polymer stabilizer could lead to the development of new materials with improved properties. Overall, DCBA is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
DCBA can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylcarbamoyl chloride or the reaction of diphenylamine with benzoyl chloride. The synthesis method used can affect the purity and yield of the final product, and optimization of the reaction conditions is necessary to obtain high-quality DCBA.
Scientific Research Applications
DCBA has been extensively studied for its potential applications in various fields. In medicine, DCBA has been shown to have antitumor, antiviral, and antifungal properties. In agriculture, DCBA has been used as a herbicide and fungicide. In industry, DCBA has been used as a dye intermediate and a stabilizer for polymers. The diverse range of potential applications for DCBA highlights its versatility and importance in scientific research.
properties
CAS RN |
67699-32-5 |
|---|---|
Product Name |
Benzoic acid, 2-[(diphenylamino)carbonyl]- |
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(diphenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24) |
InChI Key |
JWGOKCNYKDSPSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Other CAS RN |
67699-32-5 |
solubility |
46.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



